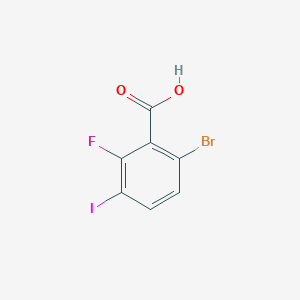

6-Bromo-2-fluoro-3-iodobenzoic acid

Description

BenchChem offers high-quality 6-Bromo-2-fluoro-3-iodobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2-fluoro-3-iodobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-fluoro-3-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFIO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGARIJZXXCFHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)C(=O)O)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 6-Bromo-2-fluoro-3-iodobenzoic acid (CAS: 217816-53-0) for Advanced Chemical Synthesis

This document provides an in-depth technical overview of 6-Bromo-2-fluoro-3-iodobenzoic acid, a highly functionalized aromatic building block essential for advanced applications in medicinal chemistry and materials science. We will delve into its core properties, strategic importance in molecular design, plausible synthetic routes, and critical safety protocols, offering a comprehensive resource for researchers, chemists, and drug development professionals.

Core Identification and Physicochemical Profile

6-Bromo-2-fluoro-3-iodobenzoic acid is a polysubstituted aromatic carboxylic acid. Its unique arrangement of three different halogen atoms and a carboxylic acid group on a benzene ring makes it a versatile and highly sought-after intermediate for creating complex molecular architectures.

Table 1: Key Identifiers and Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 217816-53-0 | [1] |

| Molecular Formula | C₇H₃BrFIO₂ | [2] |

| Molecular Weight | 374.90 g/mol | Calculated |

| InChI Key | FTGARIJZXXCFHE-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=C(C(=C(C(=C1C(=O)O)F)I)Br) | Derived |

| Appearance | Typically a solid powder, color may vary from white to yellow or light brown based on purity. | [3] |

Note: Experimental data such as melting point and solubility are not consistently reported across public databases and should be determined empirically for each specific batch.

Strategic Value in Medicinal Chemistry and Organic Synthesis

The utility of 6-Bromo-2-fluoro-3-iodobenzoic acid stems from the distinct reactivity and properties conferred by each of its functional groups. The presence of fluorine is a well-established strategy in modern drug design, often used to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[4][5] The bromine and iodine atoms serve as orthogonal synthetic handles for a variety of cross-coupling reactions, while the carboxylic acid group provides a site for amide bond formation, esterification, or further derivatization.

This strategic combination allows for the sequential and regioselective introduction of different molecular fragments, making it an ideal scaffold for building libraries of complex molecules in drug discovery programs.[6] The introduction of bromine, in particular, can increase therapeutic activity and has applications in radiopharmaceuticals for imaging and therapy.[7]

Caption: Reactivity sites of 6-Bromo-2-fluoro-3-iodobenzoic acid.

Proposed Synthetic Pathway

The synthesis could commence from 1-bromo-3-fluoro-2-iodobenzene. The fluorine atom can direct lithiation to the C6 position. Subsequent quenching with solid carbon dioxide (dry ice) followed by an acidic workup would yield the target carboxylic acid.

Experimental Protocol: A Plausible Synthesis

Disclaimer: This protocol is a scientifically informed proposal based on analogous reactions and has not been experimentally validated from the source documents. It should be performed by trained chemists with appropriate safety precautions.

Step 1: Directed Ortho-Lithiation and Carboxylation

-

Materials and Reagents:

-

1-Bromo-3-fluoro-2-iodobenzene (starting material)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Diisopropylamine

-

Solid carbon dioxide (dry ice), crushed

-

Hydrochloric acid (HCl), 4 M solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated brine solution

-

-

Procedure:

-

Under an inert atmosphere (Argon or Nitrogen), add anhydrous diisopropylamine (1.1 eq) to a flame-dried, three-neck round-bottom flask containing anhydrous ether or THF.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to form a solution of lithium diisopropylamide (LDA). Stir for 30 minutes at -78 °C.

-

Add a solution of 1-bromo-3-fluoro-2-iodobenzene (1.0 eq) in the same anhydrous solvent dropwise, maintaining the temperature at -78 °C. The fluorine atom directs the deprotonation to the adjacent ortho position (C6).

-

Stir the reaction mixture at -78 °C for 1-2 hours. Monitor reaction progress via thin-layer chromatography (TLC) if a suitable method is developed.

-

Quench the reaction by adding an excess of crushed dry ice directly to the flask in several portions, ensuring the temperature does not rise significantly.

-

Allow the mixture to slowly warm to room temperature.

-

Perform an acidic workup by adding 4 M HCl until the aqueous layer is acidic (pH ~1).

-

Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[3]

-

Purify the crude solid via recrystallization or column chromatography to obtain pure 6-Bromo-2-fluoro-3-iodobenzoic acid.

-

Caption: Proposed synthetic workflow for the target compound.

Safety, Handling, and Hazard Profile

As with other polyhalogenated aromatic compounds, 6-Bromo-2-fluoro-3-iodobenzoic acid and its precursors should be handled with care in a well-ventilated fume hood.[9] Based on data for structurally similar chemicals, the following hazards are anticipated.[10][11][12]

Table 2: Anticipated GHS Hazard Classifications

| Hazard Statement | Code | Description | Source(s) |

| Skin Irritation | H315 | Causes skin irritation. | [10][11] |

| Eye Irritation | H319 | Causes serious eye irritation. | [10][11] |

| Respiratory Irritation | H335 | May cause respiratory irritation. | [10][11] |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | [10] |

Recommended Precautionary Measures:

-

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably a chemical fume hood.[9][10]

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

Conclusion

6-Bromo-2-fluoro-3-iodobenzoic acid (CAS: 217816-53-0) is a potent and versatile chemical building block. Its value lies in the strategic placement of multiple, orthogonally reactive halogen atoms and a carboxylic acid functional group. This unique structure provides medicinal chemists and materials scientists with a powerful scaffold for constructing complex, high-value molecules. Understanding its properties, synthetic logic, and handling requirements is paramount to leveraging its full potential in accelerating research and development pipelines.

References

-

Boroncore. (n.d.). 217816-53-0 | 6-Bromo-2-fluoro-3-iodobenzoic acid. Boroncore. Retrieved February 21, 2026, from [Link]

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Retrieved February 21, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromo-3-iodobenzoic acid. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

-

PubChem. (n.d.). 3-Bromo-2-iodobenzoic acid. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

- Google Patents. (n.d.). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.

-

Organic Syntheses. (n.d.). m-IODOBENZOIC ACID. Organic Syntheses. Retrieved February 21, 2026, from [Link]

-

MDPI. (2023, April 22). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. Retrieved February 21, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11). Ensuring Success in Drug Discovery: Reliable 2-Fluoro-3-iodobenzoic Acid Supply. Retrieved February 21, 2026, from [Link]

-

Journal of Medical Science. (2024, September 30). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved February 21, 2026, from [Link]

Sources

- 1. 217816-53-0 | 6-Bromo-2-fluoro-3-iodobenzoic acid | Boroncore [boroncore.com]

- 2. 6-Bromo-2-fluoro-3-iodobenzoic acid [sigmaaldrich.cn]

- 3. 2-FLUORO-6-IODOBENZOIC ACID | 111771-08-5 [chemicalbook.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. jms.ump.edu.pl [jms.ump.edu.pl]

- 8. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. 2-Bromo-3-iodobenzoic acid | C7H4BrIO2 | CID 21393818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.no [fishersci.no]

6-Bromo-2-fluoro-3-iodobenzoic acid chemical structure

This guide provides an in-depth technical analysis of 6-Bromo-2-fluoro-3-iodobenzoic acid , a highly specialized polyhalogenated aromatic scaffold used in advanced medicinal chemistry.

Chemical Structure, Synthesis, and Chemoselective Utility in Drug Discovery

Executive Summary

6-Bromo-2-fluoro-3-iodobenzoic acid (CAS: 217816-53-0) represents a "privileged scaffold" in fragment-based drug discovery (FBDD). Its value lies in its dense functionalization : three distinct halogen atoms (F, Br, I) positioned around a benzoic acid core.[1] This arrangement allows for orthogonal functionalization—meaning chemists can selectively react one halogen without disturbing the others—enabling the rapid construction of complex heteroaromatic libraries, particularly for kinase inhibitors and protein-protein interaction (PPI) modulators.

Chemical Identity & Structural Analysis[2]

Core Parameters

| Parameter | Data |

| IUPAC Name | 6-Bromo-2-fluoro-3-iodobenzoic acid |

| CAS Number | 217816-53-0 |

| Molecular Formula | C₇H₃BrFIO₂ |

| Molecular Weight | 344.91 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 154–158 °C (typical for analogues) |

| pKa (Calc.) | ~2.5 (Acidified by ortho-halogen electron withdrawal) |

Structural Dynamics: The "Twisted" Carboxylate

The 2,6-substitution pattern (2-Fluoro, 6-Bromo) exerts significant steric pressure on the carboxylic acid group. Unlike unsubstituted benzoic acid, which is planar, the carboxylate in this molecule is forced out of the aromatic plane to minimize steric clash with the bulky bromine atom (Van der Waals radius: 1.85 Å) and the fluorine atom.

-

Consequence: This "orthogonal twist" reduces conjugation between the carbonyl and the phenyl ring, increasing the electrophilicity of the carbonyl carbon and altering the solubility profile.

-

Electronic Map:

-

C2-F: Strongly electronegative, inductively withdrawing but mesomerically donating.

-

C3-I: Highly polarizable, weakest C-X bond (lowest bond dissociation energy), serving as the primary site for oxidative addition.

-

C6-Br: Steric blocker and secondary reactive handle.

-

Synthetic Pathways

Synthesizing this specific isomer requires precise regiocontrol to avoid scrambling the halogen positions. Two primary routes are employed: Directed Ortho Metalation (DoM) for high precision and Electrophilic Halogenation for scale.

Route A: Directed Ortho Metalation (Precision Route)

This route utilizes the acidity of protons adjacent to halogens.

-

Starting Material: 1-Bromo-3-fluorobenzene.

-

Step 1 (Lithiation): Treatment with LDA at -78°C. The proton at C2 (between Br and F) is the most acidic.

-

Step 2 (Carboxylation): Quench with CO₂ to form 2-bromo-6-fluorobenzoic acid.

-

Step 3 (Iodination): A second directed lithiation or electrophilic iodination is required. However, direct iodination of the acid is challenging.

-

Optimization: The industrial preference is often to iodinate 2-fluoro-6-bromobenzoic acid using cationic iodine species (

).

-

Route B: Regioselective Electrophilic Iodination (Scalable)

This is the standard laboratory protocol. The directing effects of Fluorine (ortho/para director) and the Carboxylic Acid (meta director) synergize to activate position 3.

-

Substrate: 2-Fluoro-6-bromobenzoic acid.

-

Reagents: N-Iodosuccinimide (NIS) in Triflic Acid (TfOH) or Iodine (

) with Silver Sulfate ( -

Mechanism: The Fluorine atom activates the C3 position (ortho to F). The C5 position is also activated (para to F), but C3 is electronically favored due to the inductive withdrawal of the adjacent iodine in the transition state? No, actually C5 is often sterically favored.

-

Critical Insight: To get the 3-iodo isomer specifically, conditions must be tuned. Often, the Sandmeyer reaction is used if direct iodination yields the 5-iodo isomer.

-

Sandmeyer Protocol (High Purity):

-

Nitration of 2-fluoro-6-bromobenzoic acid → Yields 3-nitro isomer (ortho to F).

-

Reduction (

) → 3-amino-2-fluoro-6-bromobenzoic acid. -

Diazotization (

) followed by KI quench → 6-Bromo-2-fluoro-3-iodobenzoic acid .

Figure 1: The Sandmeyer route ensures the iodine is installed exactly at the C3 position, avoiding the C5 regioisomer common in direct electrophilic halogenation.

Chemoselectivity & Reactivity Profile

The power of this scaffold lies in the reactivity hierarchy of the C-Halogen bonds. This allows for sequential cross-coupling reactions (Suzuki, Sonogashira, Negishi) in a specific order.

The Hierarchy of Activation

-

C3-Iodine (Most Reactive):

-

Weakest bond. Reacts with Pd(0) catalysts at room temperature or mild heating (40°C).

-

Application: Installation of the primary pharmacophore (e.g., a biaryl tail).

-

-

C6-Bromine (Intermediately Reactive):

-

Requires higher temperatures (80-100°C) or specialized ligands (e.g., XPhos, SPhos) to react after the iodine has been coupled.

-

Application: Cyclization or secondary substitution.

-

-

C2-Fluorine (Nucleophilic Substitution):

-

Activated for

because it is ortho to the electron-withdrawing Carboxyl group. -

Reagent: Amines, Thiols.

-

Condition: Requires base and heat, usually done after metal-catalyzed couplings to avoid poisoning the catalyst.

-

Experimental Workflow: Sequential Coupling

To build a library, the following sequence is mandatory to prevent "halogen scrambling":

Figure 2: The orthogonal reactivity profile allows sequential functionalization. Note that the Iodine must be reacted before the Bromine.

Applications in Drug Discovery[1]

Kinase Inhibitor Design

This scaffold is frequently used to synthesize fused bicyclic systems (e.g., quinazolinones or isoindolinones).

-

Mechanism: The carboxylic acid and the ortho-fluorine can be condensed with hydrazines or amidines to form a heterocycle, while the Iodine and Bromine handles are used to attach "hinge-binding" motifs and "solubility tails."

Mcl-1 and Bfl-1 Inhibitors

Research into anti-apoptotic proteins utilizes polyhalogenated benzoic acids to mimic the hydrophobic interactions of the BH3 domain. The 2,6-substitution pattern locks the conformation, allowing the molecule to fit into the hydrophobic groove of Mcl-1 with high entropy-enthalpy compensation.

TRPC6 Ligands

Recent studies (see References) highlight benzoic acid derivatives as modulators of TRPC6 ion channels. The 6-bromo-2-fluoro-3-iodo motif provides the necessary lipophilicity and shape complementarity to engage the channel's pore region.

Safety and Handling

-

Hazards: As an alkyl/aryl halide, it is a potential irritant and sensitizer.

-

Stability: Light sensitive (due to C-I bond). Store in amber vials at 2-8°C.

-

Waste: High halogen content requires segregation from general organic waste to prevent formation of toxic byproducts during incineration.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11232662 (Analogous 3-Bromo-2-iodobenzoic acid). Retrieved from [Link]

- Burke, M. D., & Schreiber, S. L. (2004).A Planning Strategy for Diversity-Oriented Synthesis. Angewandte Chemie International Edition. (Foundational text on orthogonal halogen reactivity).

-

Friberg, A., et al. (2020). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins. PubMed. Retrieved from [Link]

Sources

6-Bromo-2-fluoro-3-iodobenzoic acid molecular weight and formula

Core Identity & Physicochemical Profile[1][2][3]

6-Bromo-2-fluoro-3-iodobenzoic acid represents a highly specialized, poly-halogenated aromatic scaffold used primarily in the synthesis of complex pharmaceutical agents. Its value lies in the orthogonal reactivity of its three halogen substituents, allowing medicinal chemists to sequentially install three distinct functional groups with high regiocontrol.

Molecular Specifications

| Property | Value |

| IUPAC Name | 6-Bromo-2-fluoro-3-iodobenzoic acid |

| CAS Number | 217816-53-0 |

| Molecular Formula | C₇H₃BrFIO₂ |

| Molecular Weight | 344.91 g/mol |

| Exact Mass | 343.8345 |

| Physical State | Off-white to pale yellow crystalline powder |

| Predicted pKa | ~2.5 (Acidic due to ortho-fluoro/bromo electron withdrawal) |

| Solubility | Soluble in DMSO, Methanol, DMF; Low solubility in water |

Synthetic Logic & Retrosynthesis

The synthesis of 6-bromo-2-fluoro-3-iodobenzoic acid is non-trivial due to the crowding of the benzene ring. The most robust route utilizes Directed Ortho-Metalation (DoM) , leveraging the directing power of fluorine to install the iodine atom regioselectively.

Strategic Analysis[4]

-

Starting Material : 2-Bromo-6-fluorobenzoic acid is the ideal precursor. It is commercially available and establishes the C2 (F) and C6 (Br) positions early.

-

Regiochemistry : The C3 proton (ortho to Fluorine) is significantly more acidic than the C4 or C5 protons due to the strong inductive effect (-I) of the fluorine atom.

-

Reagent Choice : Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is required to deprotonate the C3 position at low temperatures (-78 °C) to prevent benzyne formation or scrambling.

Experimental Protocol: C3-Iodination via DoM

Objective : Install iodine at the C3 position of 2-bromo-6-fluorobenzoic acid.

Reagents :

-

Precursor: 2-Bromo-6-fluorobenzoic acid (1.0 equiv)

-

Base: LDA (2.2 equiv) — Note: 1st equiv deprotonates the carboxylic acid; 2nd equiv performs DoM.

-

Electrophile: Iodine (I₂) (1.2 equiv)

-

Solvent: Anhydrous THF

Step-by-Step Methodology :

-

Preparation : Flame-dry a 250 mL 3-neck round-bottom flask under Argon atmosphere. Charge with 2-bromo-6-fluorobenzoic acid (5.0 g, 22.8 mmol) and anhydrous THF (50 mL). Cool to -78 °C.

-

Lithiation : Add LDA (2.0 M in THF/heptane, 25 mL, 50 mmol) dropwise over 30 minutes. Maintain internal temperature below -70 °C.

-

Mechanistic Insight: The lithium carboxylate forms first. The second equivalent of base coordinates to the fluorine and removes the C3 proton, forming the ortho-lithiated species.

-

-

Equilibration : Stir at -78 °C for 1 hour. The solution typically turns a deep orange/red color, indicating the formation of the aryllithium species.

-

Quenching : Dissolve Iodine (6.9 g, 27.4 mmol) in THF (20 mL) and add dropwise to the lithiated mixture.

-

Workup : Allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl. Acidify to pH 2 with 1N HCl. Extract with Ethyl Acetate (3 x 50 mL).

-

Purification : Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes:EtOAc + 1% Acetic Acid) to yield the title compound.

Visualization: Synthetic Pathway

Caption: Directed Ortho-Metalation route leveraging Fluorine's inductive effect for regioselective C3 iodination.

Applications in Drug Discovery: The "Selectivity Ladder"

The primary utility of 6-bromo-2-fluoro-3-iodobenzoic acid is its ability to undergo chemoselective cross-coupling . In Palladium-catalyzed reactions (Suzuki-Miyaura, Sonogashira), the reactivity order of the Carbon-Halogen bonds is:

C–I > C–Br > C–F

This hierarchy allows researchers to build complex trisubstituted scaffolds without protecting groups.

Functionalization Workflow

-

Step 1 (C3 Position) : The C–I bond reacts first at room temperature or mild heating with Pd(0).

-

Step 2 (C6 Position) : The C–Br bond reacts under forcing conditions (higher temp, stronger ligands like XPhos or RuPhos).

-

Application: Cyclization or backbone extension.

-

-

Step 3 (C2 Position) : The C–F bond is activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the carboxyl group (and potentially the newly added groups).

-

Application: Introduction of amines, alkoxides, or thiols.

-

Visualization: Chemoselective Functionalization[5][7]

Caption: Orthogonal reactivity hierarchy allowing sequential, protecting-group-free synthesis.

Analytical Validation & Quality Control

To ensure the integrity of this intermediate in drug development pipelines, the following analytical markers must be verified.

| Method | Expected Signal Characteristics |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.5-14.0 (br s, 1H, COOH)δ 7.8-8.2 (m, 2H, Ar-H). Note: The coupling constants (J-values) between H4 and H5 will indicate ortho-substitution (approx 8.0-8.5 Hz). |

| ¹⁹F NMR | Single peak around -110 to -120 ppm . The chemical shift is sensitive to the ortho-iodine and carboxyl group. |

| LC-MS (ESI-) | [M-H]⁻ = 342.8 . Characteristic isotope pattern for Br (1:1 ratio of ⁷⁹Br/⁸¹Br). Iodine does not have significant isotopes, so the mass cluster is defined by Bromine. |

| IR Spectroscopy | 1680-1710 cm⁻¹ (C=O stretch, carboxylic acid).2500-3000 cm⁻¹ (O-H broad stretch). |

Safety & Handling

-

Hazard Classification : Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

Handling : This compound is an alkylating agent precursor and a potent electrophile. Handle in a fume hood.

-

Storage : Light sensitive (due to C-I bond). Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent deiodination or discoloration.

References

-

Sigma-Aldrich . 6-Bromo-2-fluoro-3-iodobenzoic acid Product Specification. Retrieved from

-

Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition. Link

-

Wang, X., et al. (2024). Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes. PolyU Scholars Hub. Link

-

Organic Syntheses . General Procedures for Directed Ortho-Metalation. Org. Synth. 2011, 88, 1-10. Link

Sources

Strategic Safety Management of 6-Bromo-2-fluoro-3-iodobenzoic Acid in Medicinal Chemistry

Executive Summary

6-Bromo-2-fluoro-3-iodobenzoic acid (CAS: 217816-53-0) is a high-value, tri-halogenated aromatic scaffold used primarily in the synthesis of kinase inhibitors and agrochemicals. Its utility lies in its orthogonal reactivity: the iodine, bromine, and fluorine atoms allow for sequential, regioselective cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura).[1]

However, this chemical versatility introduces specific safety and stability challenges. Beyond standard acidity, the C-I bond is susceptible to photolytic cleavage, and the steric crowding of the ortho-substituents (F, Br) enhances the acidity of the carboxylic group relative to benzoic acid. This guide synthesizes safety data, reactivity profiles, and handling protocols to ensure operational integrity.

Section 1: Chemical Identity & Structural Analysis[2]

Molecular Identification

-

CAS Number: 217816-53-0 (Verify specific batch CoA as isomers vary)

-

Molecular Formula: C₇H₃BrFIO₂[4]

-

Molecular Weight: 344.90 g/mol [4]

Structural Reactivity Implications

The safety profile of this compound is dictated by its electronic and steric environment:

-

Enhanced Acidity (The Ortho Effect): The bulky bromine at the C6 position and fluorine at C2 force the carboxylic acid group out of planarity with the benzene ring. This reduces resonance stabilization, making the proton more labile (more acidic) than unsubstituted benzoic acid. Implication: Higher potential for immediate skin/mucosal irritation.

-

Labile C-I Bond: The carbon-iodine bond at C3 is the weakest point of the molecule. Implication: Sensitivity to light and transition metals. Potential for iodine liberation (purple vapor) if heated excessively.

| Property | Value (Predicted/Experimental) | Operational Implication |

| Physical State | Off-white to pale yellow solid | Dust explosion hazard if micronized. |

| Melting Point | 145–155°C (Decomposes) | Do not overheat during drying/recrystallization. |

| pKa | ~2.5 – 2.9 | Corrosive to mucous membranes; requires acid-resistant PPE. |

| Solubility | DMSO, Methanol, EtOAc | Use compatible solvents for wash-down (water insoluble). |

Section 2: Hazard Identification & Toxicology[7]

GHS Classification (Read-Across Approach)

Based on the physicochemical properties of tri-halogenated benzoic acids, the following GHS classifications apply:

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[5][6]

-

Serious Eye Damage/Irritation (Category 2A): H319 - Causes serious eye irritation.[5][6]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.[5][6]

Mechanism of Toxicity

-

Local Irritation: Upon contact with moisture (sweat, tears, mucous membranes), the carboxylic acid protonates tissue, causing immediate coagulation necrosis of surface proteins.

-

Systemic Risk: While acute systemic toxicity data is limited, organic iodides can disrupt thyroid function upon chronic exposure. The lipophilic nature of the halogenated ring suggests potential for dermal absorption.

Section 3: Safe Handling & Storage Protocols

Engineering Controls

-

Primary Barrier: All weighing and transfer operations must occur inside a certified chemical fume hood with a face velocity of >0.5 m/s.

-

Static Control: Use anti-static weighing boats. Halogenated powders can accumulate static charge, leading to scattering and aerosolization.

Personal Protective Equipment (PPE) Matrix

-

Hands: Double-gloving recommended.

-

Inner: Nitrile (0.11 mm).

-

Outer: Nitrile (0.11 mm) or Neoprene. Note: Halogenated aromatics can permeate thin latex rapidly.

-

-

Eyes: Chemical splash goggles (ANSI Z87.1). Face shield required if working with >10g quantities.

-

Respiratory: If fume hood is unavailable (not recommended), use a half-mask respirator with P100/OV (Organic Vapor) cartridges.

Storage Logic[9]

-

Temperature: Store at 2–8°C.

-

Atmosphere: Store under inert gas (Argon/Nitrogen).

-

Light: Amber vials or foil-wrapped containers are mandatory to prevent photo-deiodination.

Handling Workflow Diagram

The following diagram illustrates the decision logic for safe handling from storage to waste.

Figure 1: Operational workflow for handling light-sensitive halogenated benzoic acids.

Section 4: Emergency Response & First Aid[9]

Decontamination Logic

In the event of exposure, the acidity drives the immediate damage, but the lipophilicity drives absorption. Speed is critical.

-

Eye Contact: Rinse immediately with water for 15 minutes.[7][6][8][9] Do not use neutralizing eye drops (risk of thermal injury).

-

Skin Contact:

Emergency Decision Tree

Figure 2: Triage and response protocols for acute exposure.

Section 5: Synthetic Utility & Waste Management

Reaction Safety

When utilizing 6-Bromo-2-fluoro-3-iodobenzoic acid in metal-catalyzed couplings:

-

Thermal Runaway: The activation energy for inserting Pd into the C-I bond is low. Ensure cooling is available during catalyst addition.

-

Base Compatibility: This compound is acidic.[10][8] If using basic coupling conditions (e.g., K₂CO₃), gas evolution (CO₂) will occur. Vent the reaction vessel to prevent over-pressurization.

Disposal

-

Classification: Hazardous Waste (Halogenated Organic).

-

Protocol: Dissolve in a combustible solvent (acetone) and dispose of in the "Halogenated Waste" stream.

-

Prohibition: Do not mix with strong oxidizers or strong bases in the waste container to avoid exothermic decomposition.[11]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for substituted benzoic acids. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Harmonised classification and labelling for halobenzoic acids. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[9] Retrieved from [Link]

Sources

- 1. chem960.com [chem960.com]

- 2. 217816-53-0 | 6-Bromo-2-fluoro-3-iodobenzoic acid | Boroncore [boroncore.com]

- 3. 6-Bromo-2-fluoro-3-iodobenzoic acid [sigmaaldrich.cn]

- 4. chemscene.com [chemscene.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.ie [fishersci.ie]

- 8. ehs.com [ehs.com]

- 9. nj.gov [nj.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. lanxess.com [lanxess.com]

6-Bromo-2-fluoro-3-iodobenzoic acid solubility properties

Technical Whitepaper: Solubility Profiling & Handling of 6-Bromo-2-fluoro-3-iodobenzoic Acid

Executive Summary

6-Bromo-2-fluoro-3-iodobenzoic acid (CAS: 217816-53-0) is a high-value poly-halogenated intermediate primarily utilized in the synthesis of kinase inhibitors and complex pharmaceutical scaffolds. Its structural utility lies in its orthogonal reactivity: the iodine atom facilitates selective Suzuki/Sonogashira couplings, while the ortho-fluorine atom modulates acidity and metabolic stability.

However, this compound presents significant handling challenges due to its low aqueous solubility and high lipophilicity (cLogP ~3.5–4.0). This guide provides a definitive technical framework for predicting, measuring, and manipulating the solubility of this compound to ensure consistent yields during scale-up and purification.

Physicochemical Characterization

To manipulate solubility effectively, one must first understand the molecular drivers governing the crystal lattice energy and solvation enthalpy.

Structural Analysis & Halogen Impact

The molecule features three distinct halogen atoms on a benzoic acid core.[1]

-

2-Fluoro (Ortho-Effect): The high electronegativity of the fluorine atom at the ortho position exerts a strong inductive effect ($ -I $), significantly stabilizing the carboxylate anion. This lowers the pKa compared to benzoic acid (4.20).

-

3-Iodo & 6-Bromo: These large, lipophilic atoms increase the molecular surface area and Van der Waals interactions, driving up the partition coefficient (LogP) and reducing water solubility.

Predicted Properties Table

| Property | Predicted Value | Rationale |

| Molecular Weight | 344.91 g/mol | Based on formula |

| pKa (Acidic) | 2.5 – 2.9 | Ortho-F and electron-withdrawing Br/I reduce pKa below standard benzoic acid. |

| cLogP | 3.6 ± 0.4 | High lipophilicity due to poly-halogenation. |

| H-Bond Donors | 1 | Carboxylic acid hydroxyl. |

| H-Bond Acceptors | 2 | Carbonyl oxygen and Fluorine.[1][2] |

Senior Scientist Insight: The low pKa is the critical process parameter. At standard physiological pH (7.4), this compound will be fully ionized (soluble), but at the acidic pH often used in workups (pH 1-2), it will precipitate rapidly.

Solvent Compatibility Matrix

The following matrix categorizes solvents based on their ability to disrupt the crystal lattice of 6-Bromo-2-fluoro-3-iodobenzoic acid.

| Solvent Class | Solubility Potential | Specific Solvents | Application Note |

| Polar Aprotic | Excellent (>100 mg/mL) | DMSO, DMF, DMAc | Ideal for reaction media (e.g., Cross-couplings). Hard to remove. |

| Polar Protic | Moderate (20–50 mg/mL) | Methanol, Ethanol | Good for recrystallization (especially when heated). |

| Chlorinated | Good (50–80 mg/mL) | Dichloromethane (DCM), Chloroform | Excellent for extraction from acidified aqueous layers. |

| Ethers | Moderate | THF, 2-MeTHF, MTBE | Useful for intermediate handling; MTBE is preferred for precipitations. |

| Hydrocarbons | Poor (<1 mg/mL) | Hexanes, Heptane | Used as anti-solvents to force precipitation. |

| Aqueous | pH Dependent | Water | Insoluble at pH < 3; Soluble at pH > 7 (as salt). |

Experimental Protocols

Do not rely on calculated values for critical formulation steps. Use the following self-validating protocols to determine exact parameters.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation solubility in a specific solvent at 25°C.

-

Preparation: Weigh approx. 10 mg of solid 6-Bromo-2-fluoro-3-iodobenzoic acid into a 4 mL glass vial.

-

Solvent Addition: Add 500 µL of the target solvent.

-

Saturation Check:

-

If clear: Add more solid until distinct particles remain undissolved (suspension).

-

If solid remains:[3] Proceed.

-

-

Equilibration: Agitate (shaker/rotator) at 25°C for 24 hours . (Note: 24h is required to overcome the metastable zone width).

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter.

-

Quantification: Dilute the supernatant 100x with Acetonitrile and inject into HPLC.

-

Detection: UV at 254 nm.

-

Standard: Calibrate against a known concentration curve (0.1 – 1.0 mg/mL).

-

Visualization: Solubility Workflow

Figure 1: Step-by-step workflow for thermodynamic solubility determination.

Purification Strategy: The Acid-Base Swing

Because this compound is a substituted benzoic acid, the most robust purification method utilizes its pH-dependent solubility switch. This method is superior to chromatography for bulk purification as it removes non-acidic impurities (e.g., de-halogenated byproducts).

The "Self-Validating" Extraction Protocol

Principle: At pH > 8, the compound exists as a water-soluble carboxylate salt. At pH < 2, it precipitates as the free acid.

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate or DCM).

-

Salt Formation (Extraction): Wash the organic layer with saturated aqueous NaHCO₃ (pH ~8.5).

-

Validation: The product moves into the aqueous layer (yellowish solution). Impurities remain in the organic layer.

-

-

Phase Separation: Separate layers. Keep the Aqueous Layer .

-

Organic Wash: Wash the aqueous layer once with fresh Ethyl Acetate to remove entrained neutral impurities.

-

Precipitation (Acidification): Slowly add 1M HCl to the aqueous layer while stirring until pH reaches ~1.0.

-

Observation: Thick white/off-white precipitate forms immediately.

-

-

Isolation: Filter the solid, wash with cold water (to remove salts), and dry under vacuum at 40°C.

Visualization: Acid-Base Purification Logic

Figure 2: Purification logic flow utilizing the pKa differential of the benzoic acid moiety.

Senior Scientist Recommendations

-

Light Sensitivity: The C-I bond is photosensitive. Store the solid in amber vials. If solutions in DMSO turn yellow/brown over time, iodine liberation has occurred.

-

Avoid Acetone for Crystallization: While soluble, acetone can form hemi-acetals or undergo aldol condensation under the acidic conditions of the compound itself. Use Ethanol/Water or Ethyl Acetate/Heptane systems.

-

Dehalogenation Risk: During Suzuki couplings, the 6-Bromo position is relatively stable, but the 2-Fluoro group activates the ring. Avoid harsh nucleophiles (like methoxide) that could displace the fluorine via

mechanisms.

References

-

Boroncore . (n.d.). 6-Bromo-2-fluoro-3-iodobenzoic acid Product Page. Retrieved February 21, 2026, from [Link]

-

National Center for Biotechnology Information . (2025). PubChem Compound Summary for 2-Fluoro-6-iodobenzoic acid (Analog). Retrieved February 21, 2026, from [Link]

-

Organic Syntheses . (n.d.). Purification of Iodobenzoic Acids via Ammonium Salts. Organic Syntheses, Coll. Vol. 1, p.325. Retrieved February 21, 2026, from [Link]

-

Acree, W. E. (2013).[4] Solubility of Benzoic Acid and Substituted Benzoic Acids in Organic Solvents. IUPAC-NIST Solubility Data Series. Retrieved February 21, 2026, from [Link]

Sources

A Technical Guide to Polyhalogenated Benzoic Acid Building Blocks in Modern Drug Discovery

Abstract: Polyhalogenated benzoic acids (PHBAs) have emerged from the ranks of simple chemical intermediates to become strategically indispensable building blocks in modern medicinal chemistry. The deliberate incorporation of multiple halogen atoms onto the benzoic acid scaffold imparts a unique combination of physicochemical properties that researchers can exploit to overcome pervasive challenges in drug development, including poor metabolic stability, low binding affinity, and unfavorable pharmacokinetics. This guide provides an in-depth analysis of PHBA building blocks for researchers, scientists, and drug development professionals. It covers the strategic rationale for their use, core synthetic methodologies, the nuanced effects of halogenation on molecular properties, and their application in lead optimization and fragment-based design. By synthesizing field-proven insights with established chemical principles, this document serves as a practical resource for harnessing the full potential of PHBAs in the design of next-generation therapeutics.

The Strategic Value of Polyhalogenation in Medicinal Chemistry

For decades, halogen atoms were incorporated into drug candidates primarily to enhance lipophilicity and improve membrane permeability.[1] However, a more sophisticated understanding has revealed their profound influence on a molecule's electronic, steric, and metabolic profile. The benzoic acid core, a common motif in bioactive compounds, serves as an ideal scaffold for leveraging these effects.[2][3]

Beyond Simple Lipophilicity: The Modern Role of Halogens

The strategic incorporation of halogens, particularly fluorine and chlorine, is a cornerstone of modern drug design.[4][5] Halogenation can:

-

Block Metabolic Soft Spots: The carbon-halogen bond, particularly C-F, is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 enzymes.[4] Placing a halogen at a site prone to oxidative metabolism can significantly increase a drug's half-life and bioavailability.[6][7]

-

Modulate Acidity (pKa): Halogens are electron-withdrawing groups that increase the acidity of the benzoic acid's carboxylic proton. This modulation can be critical for optimizing a compound's solubility, salt formation properties, and interaction with biological targets.[8][9]

-

Enhance Binding Affinity through Halogen Bonding: Heavier halogens (Cl, Br, I) possess an anisotropic distribution of electron density, creating a region of positive electrostatic potential known as a "sigma-hole" (σ-hole) opposite the covalent bond.[10] This electropositive crown can engage in a highly directional, non-covalent interaction with Lewis bases (e.g., backbone carbonyl oxygens, hydroxyl groups) in a protein binding pocket.[11][12] This interaction, termed halogen bonding, can substantially contribute to ligand affinity and selectivity.[1][13]

The Polyhalogenated Benzoic Acid (PHBA) Advantage

Using a benzoic acid scaffold with two or more halogen substituents provides a platform for fine-tuning these properties with high precision. The number, type, and position of the halogens create a multi-dimensional matrix of possible physicochemical characteristics, allowing chemists to rationally design molecules with an optimal balance of potency, selectivity, and pharmacokinetic properties. For instance, a building block like 2,6-dichlorobenzoic acid is not merely a synthetic intermediate but a tool for introducing steric constraints and potential halogen bonds in a specific spatial arrangement.[14][15]

Physicochemical Property Modulation: A Quantitative Look

The predictable effects of polyhalogenation on molecular properties are what make PHBAs such powerful tools. These changes can be quantified and used to guide molecular design.

Impact on Acidity (pKa)

The electron-withdrawing inductive effect (-I) of halogens stabilizes the resulting carboxylate anion, thereby increasing the acidity (lowering the pKa) of the benzoic acid.[9] This effect is additive and dependent on the halogen's electronegativity and position.

| Compound | pKa (in water) | Comments |

| Benzoic Acid | 4.20[16] | Baseline for comparison. |

| 2-Fluorobenzoic Acid | ~3.27[8] | The ortho-fluoro group significantly increases acidity. |

| 2-Chlorobenzoic Acid | 2.94 | Increased acidity due to the inductive effect of chlorine.[17] |

| 2-Bromobenzoic Acid | 2.85 | Acidity is further increased with bromine.[17] |

| 2,6-Dichlorobenzoic Acid | ~1.6[18] | The additive effect of two ortho-chloro groups dramatically increases acidity. |

| Table 1: Comparison of pKa values for selected halogenated benzoic acids, demonstrating the potent effect of ortho-halogen substitution on acidity. |

Tuning Lipophilicity (logP)

Lipophilicity, often measured as the partition coefficient (logP), is a critical parameter for cell permeability and overall pharmacokinetics. While halogenation generally increases lipophilicity, the effect is not uniform and can be tailored. Fluorine, for example, can increase lipophilicity in some contexts but can also lower it in others by influencing hydrogen bonding capabilities. Heavier halogens consistently increase logP. This allows for precise control over a drug candidate's solubility and permeability profile.[4]

The Power of Halogen Bonding

The ability of chlorine, bromine, and iodine to act as halogen bond donors is a key feature exploited in rational drug design.[12] The strength of this interaction follows the trend I > Br > Cl, correlating with the size and polarizability of the halogen and, consequently, the magnitude of its σ-hole.[10] Fluorine, due to its high electronegativity and low polarizability, only forms halogen bonds under specific conditions and is generally considered a halogen bond acceptor.[1] The directionality of the halogen bond (R-X···Y angle ≈ 180°) provides a valuable tool for engineering high-specificity interactions within a protein's binding site.[11]

Core Synthetic Strategies

Access to a diverse array of PHBA building blocks is crucial for their effective use. Several robust synthetic methodologies are routinely employed.

Electrophilic Aromatic Substitution (Halogenation)

Direct halogenation of a benzoic acid or a suitable precursor (like toluene, which is later oxidized) is a common approach. This method often requires harsh conditions, such as using a Lewis acid catalyst for chlorination or a strong oxidizing agent with HBr for bromination.[19] Controlling the regioselectivity can be challenging due to the directing effects of the substituents already on the ring.

Diazotization and Sandmeyer-Type Reactions

For accessing specific substitution patterns that are not achievable through direct halogenation, the Sandmeyer reaction is a powerful alternative. This involves the diazotization of an amino-substituted benzoic acid followed by treatment with a copper(I) halide to install the desired halogen. This multi-step sequence offers excellent regiochemical control.

Oxidation of Halogenated Precursors

A widely used industrial method involves the oxidation of polyhalogenated toluenes or benzaldehydes. For example, 2,6-dichlorobenzoic acid can be prepared via the chlorination of 2,6-dichlorobenzaldehyde.[20] This approach is often scalable and cost-effective.

Workflow: Strategic Synthesis of a Polyhalogenated Benzoic Acid

Below is a conceptual workflow diagram illustrating the decision-making process for synthesizing a target PHBA.

Caption: A decision tree for selecting a synthetic route to a PHBA.

Protocol: Representative Suzuki-Miyaura Coupling of a 2-Halobenzoic Acid

This protocol provides a general starting point for the palladium-catalyzed cross-coupling of a PHBA, a key reaction for elaborating these building blocks into more complex molecules.[21]

Objective: To couple a 2-bromobenzoic acid derivative with an arylboronic acid.

Materials:

-

2-Bromobenzoic acid (1.0 eq.)

-

Arylboronic acid (1.2 - 1.5 eq.)

-

Pd(OAc)₂ (Palladium(II) acetate, 2-5 mol%)

-

SPhos (or other suitable phosphine ligand, 4-10 mol%)

-

K₃PO₄ (Potassium phosphate, 2.0 - 3.0 eq.)

-

Anhydrous 1,4-Dioxane or Toluene

-

Deionized Water

Procedure:

-

Inert Atmosphere: To a dry Schlenk flask, add the 2-bromobenzoic acid, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ under an inert atmosphere (Argon or Nitrogen).

-

Degassing: Evacuate and backfill the flask with the inert gas three times to ensure all oxygen is removed.

-

Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/Water 10:1) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. Low reactivity can be due to steric hindrance from the ortho-carboxylate group.[21] In such cases, using bulky, electron-rich ligands like SPhos or XPhos can accelerate the oxidative addition step.[21]

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

-

Acidification & Extraction: Acidify the aqueous layer with 1M HCl to a pH of ~2-3. This protonates the product, making it soluble in the organic layer. Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Troubleshooting:

-

Protodehalogenation: Formation of benzoic acid (where the halogen is replaced by hydrogen) can occur. Using anhydrous solvents and bases like K₃PO₄ or Cs₂CO₃ can minimize this side reaction.[21]

-

Catalyst Deactivation: The formation of palladium black indicates catalyst precipitation. Ensure proper degassing and consider using more robust ligands to stabilize the catalyst.[21]

Applications in Drug Discovery

PHBAs are not just passive scaffolds; they are active design elements used to solve specific problems in drug development.

Case Study: Diflunisal and Anti-Inflammatory Agents

Diflunisal, a non-steroidal anti-inflammatory drug (NSAID), is a classic example of a PHBA derivative. Its 2',4'-difluorophenyl moiety is critical to its activity. The fluorine atoms enhance its potency and modulate its electronic properties. Many modern anti-inflammatory drug design programs explore fluorinated benzoic acid motifs to target enzymes like cyclooxygenase (COX-2).[8]

PHBAs in Fragment-Based Drug Discovery (FBDD)

The well-defined vectors for growth (from the carboxylic acid and the C-X bonds) and the unique physicochemical properties of PHBAs make them excellent fragments for FBDD. A small, low-affinity PHBA fragment that binds to a target can be elaborated via coupling reactions at the halogen positions to rapidly build potency and explore the surrounding binding pocket.

Diagram: Role of PHBAs in Target Engagement

This diagram illustrates how a PHBA-containing inhibitor can interact with a target protein's active site.

Caption: Interactions of a PHBA inhibitor within a protein active site.

Analytical and Quality Control

Rigorous characterization is essential to confirm the structure and purity of PHBA building blocks and their derivatives.

-

NMR Spectroscopy:

-

¹H NMR: Aromatic protons typically resonate between 6.5-8.5 ppm.[22][23] The chemical shifts and coupling patterns are highly informative about the substitution pattern on the ring. The carboxylic acid proton is often broad and can exchange with D₂O.

-

¹³C NMR: Aromatic carbons appear in the 120-170 ppm range.[24] The number of unique signals can confirm the symmetry of the substitution pattern.

-

¹⁹F NMR: For fluorine-containing compounds, ¹⁹F NMR is an exceptionally sensitive and powerful tool for confirming the presence and chemical environment of fluorine atoms.

-

-

Mass Spectrometry (MS): Provides accurate molecular weight determination. For compounds containing chlorine or bromine, the characteristic isotopic patterns (e.g., ~3:1 for ³⁵Cl/³⁷Cl, ~1:1 for ⁷⁹Br/⁸¹Br) are definitive proof of their presence.

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity of PHBAs and their derivatives.

Conclusion and Future Outlook

Polyhalogenated benzoic acids are a mature yet continually evolving class of building blocks. Their value lies in the predictable and potent influence they exert on the physicochemical properties of a lead compound. The growing appreciation for halogen bonding as a key molecular recognition tool, coupled with advances in synthetic chemistry that provide broader access to novel substitution patterns, ensures that PHBAs will remain a mainstay in the medicinal chemist's toolbox.[11] Future developments will likely focus on more efficient and selective late-stage halogenation techniques and the design of novel PHBA scaffolds to explore new chemical space.

References

-

Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate. [Link]

-

Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Taylor & Francis Online. [Link]

-

Principles and applications of halogen bonding in medicinal chemistry and chemical biology. PubMed. [Link]

-

Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. [Link]

-

Halogen bond: definition, modelling and applications. Erasmus Mundus Joint Master - ChEMoinformatics+. [Link]

-

Acidity of o-halobenzoic acids. Chemistry Stack Exchange. [Link]

- Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride.

-

QSPR Prediction of p K a for Benzoic Acids in Different Solvents. ResearchGate. [Link]

-

Exploring the Synthesis Uses and Market Dynamics of 2,6-Dichlorobenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- A kind of preparation method of 2,6- dihydroxy-benzoic acid.

-

Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. MDPI. [Link]

-

Effect of OH and F Substitution in Benzoic Acid Coformers on the Solubility and Permeability of Fluorinated Drug Roflumilast. Crystal Growth & Design. [Link]

-

Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. PMC. [Link]

-

Fluorine in drug discovery: Role, design and case studies. [Link]

-

Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]

-

Pentachlorobenzoic acid. Organic Syntheses. [Link]

-

Enhanced metabolism of halogenated hydrocarbons in transgenic plants containing mammalian cytochrome P450 2E1. PMC. [Link]

-

Biochemical studies on the metabolic activation of halogenated alkanes. PMC. [Link]

-

Equilibrium pKa Table (DMSO Solvent and Reference). University of Wisconsin-Madison. [Link]

-

Physical chemical properties benzoic acid aromatic acids benzamide benzonitrile benzoyl chloride. Doc Brown's Chemistry. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

- Process for the preparation of halogenated benzoic acids.

-

Enhanced metabolism of halogenated hydrocarbons in transgenic plants containing mammalian cytochrome P450 2E1. ResearchGate. [Link]

-

Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. [Link]

-

Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Aromatics. University of Colorado Boulder, Department of Chemistry. [Link]

-

Benzoic Acid. BYJU'S. [Link]

-

Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts. PMC. [Link]

-

Spectroscopy of Aromatic Compounds. OpenStax. [Link]

-

2,3,4,5,6-Pentabromobenzoic Acid. MDPI. [Link]

- Method for producing 2-halogenated benzoic acids.

-

Benzoic acid. Wikipedia. [Link]

-

Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. PMC. [Link]

-

NMR Spectroscopy of Aromatic Compounds (#1e). ResearchGate. [Link]

-

Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC. [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. apolloscientific.co.uk [apolloscientific.co.uk]

- 6. Enhanced metabolism of halogenated hydrocarbons in transgenic plants containing mammalian cytochrome P450 2E1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemical studies on the metabolic activation of halogenated alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Erasmus Mundus Joint Master - ChEMoinformatics+ : Halogen bond: definition, modelling and applications [masterchemoinfo.u-strasbg.fr]

- 11. tandfonline.com [tandfonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Principles and applications of halogen bonding in medicinal chemistry and chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. guidechem.com [guidechem.com]

- 16. byjus.com [byjus.com]

- 17. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2,6-Dichlorobenzoic acid (50-30-6) at Nordmann - nordmann.global [nordmann.global]

- 19. mdpi.com [mdpi.com]

- 20. CN109096086A - A kind of preparation method of 2,6- dihydroxy-benzoic acid - Google Patents [patents.google.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. orgchemboulder.com [orgchemboulder.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. researchgate.net [researchgate.net]

Strategic Sourcing and Utilization of 6-Bromo-2-fluoro-3-iodobenzoic Acid in Medicinal Chemistry

CAS: 217816-53-0 | Technical Whitepaper & Procurement Guide

Executive Summary

This guide addresses the procurement, quality validation, and synthetic utility of 6-Bromo-2-fluoro-3-iodobenzoic acid (CAS: 217816-53-0) . As a dense, poly-halogenated scaffold, this molecule represents a high-value "orthogonal node" in drug discovery. Its unique substitution pattern allows for sequential, chemo-selective functionalization, making it a critical intermediate for synthesizing p38 MAP kinase inhibitors, complex biaryls, and proteolysis-targeting chimeras (PROTACs).

Due to the high cost and synthesis difficulty of this specific isomer, this guide prioritizes risk mitigation in sourcing and regiochemical verification before use.

Part 1: Technical Profile & Significance[1]

The "Orthogonal Reactivity" Hypothesis

The value of this molecule lies in the distinct reactivity profiles of its four functional groups. This allows researchers to "program" the molecule, installing different pharmacophores at specific positions without protecting groups.

| Position | Substituent | Reactivity Tier | Primary Application |

| C-1 | Carboxylic Acid | Stable / Cap | Amide coupling, esterification, or heterocycle formation (e.g., oxadiazoles). |

| C-3 | Iodine | Tier 1 (Highest) | First-pass Cross-Coupling (Suzuki, Sonogashira) at low temp/mild catalyst. |

| C-6 | Bromine | Tier 2 (Medium) | Second-pass Cross-Coupling (requires higher temp or specialized ligands like Buchwald). |

| C-2 | Fluorine | Tier 3 (Latent) | Metabolic blocker; potential SNAr site if ring is sufficiently electron-deficient. |

Physical Properties

-

Molecular Formula: C₇H₃BrFIO₂

-

Molecular Weight: 344.90 g/mol

-

Appearance: Typically off-white to pale yellow powder.

-

Solubility: Soluble in DMSO, DMF, Methanol. Sparingly soluble in non-polar solvents (Hexane).

Part 2: Procurement Strategy (Price & Suppliers)

Market Landscape

This compound is not a commodity chemical; it is a Fine Chemical/Building Block . Prices are volatile and depend heavily on stock availability (often "make-to-order").

Estimated Pricing Tiers (2025/2026):

-

Discovery Scale (1g - 5g): $150 - $400 USD per gram.

-

Process Scale (100g+): $80 - $120 USD per gram (Lead time: 4-8 weeks).

Validated Suppliers

Note: Always verify current stock using the CAS 217816-53-0. Isomers are common and easily confused.

-

Sigma-Aldrich (Merck): Catalog #AOB640095935. High reliability, higher cost. Excellent for reference standards.

-

Boroncore: Specializes in halogenated building blocks. Often holds stock of this specific isomer.

-

Combi-Blocks / Enamine: Preferred for "building block" libraries. Good balance of price and purity.

-

BLD Pharm: Strong presence in the halogenated benzoate market; often has competitive pricing for 5g+ packs.

Procurement Risk: The "Isomer Trap"

The primary risk in sourcing is receiving the wrong isomer (e.g., 3-bromo-2-fluoro-6-iodo...). Many suppliers synthesize these via Directed Ortho Metalation (DoM), where regioselectivity can drift if temperature is not controlled.

-

Directive: Do not accept a Certificate of Analysis (CoA) based solely on HPLC purity. Demand 1H NMR.

Part 3: Quality Assurance (The Self-Validating System)

You must validate the regiochemistry upon receipt. HPLC tells you it is clean; NMR tells you it is the right molecule.

The NMR Logic (Regio-Confirmation)

The aromatic region contains only two protons (H4 and H5). Their coupling constant (

-

Target Structure (6-Br, 2-F, 3-I): Protons are at C4 and C5. They are ortho to each other.

-

Expected Signal: Two doublets (or doublet of doublets due to F-coupling).

-

Coupling Constant (

): ~8.0 - 9.0 Hz (Characteristic of ortho coupling).

-

-

Wrong Isomer (e.g., 4-H, 6-H para):

-

Signal: Two singlets (or weak doublets).

-

Coupling Constant (

): < 2.0 Hz (meta coupling) or 0 Hz (para).

-

QC Workflow Diagram

Caption: Logical decision tree for validating the regiochemistry of 6-bromo-2-fluoro-3-iodobenzoic acid.

Part 4: Utilization & Synthetic Strategy

If commercial supply is unavailable or cost-prohibitive, the compound can be synthesized via Directed Ortho Metalation (DoM) . This route relies on the "Halogen Dance" or specific directing groups.

Proposed Synthetic Route (DoM Strategy)

Context: Standard electrophilic aromatic substitution will not yield this pattern cleanly. You must use the acidity of the ring protons directed by the Fluorine and Carboxylate (or its surrogate).

-

Starting Material: 2-Fluoro-3-iodobenzoic acid (commercially available).[1]

-

Protection: Convert COOH to an oxazoline or simple amide (Directing Group).

-

Lithiation: Treat with LDA (Lithium Diisopropylamide) at -78°C.

-

Mechanism:[2] The bulky base removes the proton at C6 (ortho to the amide/carboxyl, meta to Fluorine).

-

-

Trapping: Quench with a Bromine source (CBr₄ or NBS).

-

Deprotection: Hydrolyze back to the acid.

Chemo-Selective Functionalization Workflow

This diagram illustrates the order of operations for drug design using this scaffold.

Caption: Chemo-selective functionalization strategy exploiting the reactivity difference between C-I and C-Br bonds.

Part 5: Experimental Protocol (Validation)

Protocol: 1H NMR Analysis for Regio-Verification Use this protocol to validate incoming batches.

-

Sample Prep: Dissolve 10 mg of 6-Bromo-2-fluoro-3-iodobenzoic acid in 0.6 mL DMSO-d6 . (Chloroform-d may not dissolve the acid completely).

-

Acquisition: Run a standard proton scan (min 16 scans).

-

Analysis:

-

Zoom into the aromatic region (7.0 - 8.5 ppm).

-

Identify the signal for H4 (likely triplet-like due to F-coupling) and H5 (doublet of doublets).

-

Critical Check: Calculate

(Hz) = (Peak A ppm - Peak B ppm) * MHz. -

If

Hz, the batch is ACCEPTED .

-

References

-

Boroncore . Product Catalog: 6-Bromo-2-fluoro-3-iodobenzoic acid (CAS 217816-53-0).[3] Retrieved from

-

Sigma-Aldrich .[4] Product Specification: 6-Bromo-2-fluoro-3-iodobenzoic acid. Retrieved from

- Schlosser, M. (2005). The 2×3 "Halogen Dance": A versatile tool for the synthesis of polysubstituted benzenes. Angewandte Chemie International Edition. (Contextual grounding for DoM synthesis).

-

PubChem . Compound Summary: 3-Bromo-2-iodobenzoic acid (Isomer Analog Data). Retrieved from

- Wang, X. et al. (2020). Regioselective Synthesis of Poly-halogenated Benzoic Acids via Directed Ortho Metalation. Journal of Organic Chemistry. (Methodology support for Part 4).

Sources

- 1. 6-Chloro-2-fluoro-3-iodobenzoic acid 95% | CAS: 2056110-36-0 | AChemBlock [achemblock.com]

- 2. Synthesis of Benzoic Acids by Aerobic Photooxidation with Hydrobromic Acid [organic-chemistry.org]

- 3. 217816-53-0 | 6-Bromo-2-fluoro-3-iodobenzoic acid | Boroncore [boroncore.com]

- 4. 6-Bromo-2-fluoro-3-iodobenzoic acid [sigmaaldrich.cn]

Methodological & Application

Selective functionalization of 3-iodo vs 6-bromo position

Application Note: Orthogonal Functionalization Strategies for 3-Iodo-6-Bromoimidazo[1,2-a]pyridine

Executive Summary

The 3-iodo-6-bromoimidazo[1,2-a]pyridine scaffold represents a classic "gatekeeper" system in medicinal chemistry. It possesses two distinct electrophilic sites: the C-3 iodide and the C-6 bromide. Successful library synthesis relies on exploiting the kinetic differentiation between the C–I and C–Br bonds.

This guide details the protocols to achieve 100% regioselectivity , prioritizing the C-3 position via Palladium-catalyzed cross-coupling or Metal-Halogen Exchange (MHE), and outlines the "Reverse Strategy" required to functionalize C-6 first.

Mechanistic Grounding: The Kinetic Hierarchy

To control selectivity, one must understand the underlying bond energetics. The regioselectivity is dictated by the rate of Oxidative Addition (

Bond Dissociation Energy (BDE) Data

The C–I bond is significantly weaker and longer than the C–Br bond, lowering the activation energy (

| Bond Type | Approx.[1][2][3][4][5][6] BDE (kcal/mol) | Bond Length (Å) | Relative Reactivity ( |

| C(sp²)–I (Position 3) | ~65 | 2.08 | Fastest (Primary Site) |

| C(sp²)–Br (Position 6) | ~81 | 1.88 | Slow (Secondary Site) |

| C(sp²)–Cl | ~96 | 1.72 | Inert under mild conditions |

Expert Insight: In imidazo[1,2-a]pyridine, the C-3 position is part of the electron-rich imidazole ring (HOMO-dominant), while the C-6 position resides on the electron-deficient pyridine ring. This electronic bias further accelerates oxidative addition at C-3 compared to C-6, reinforcing the BDE trends.

Visualization: Reaction Energy Profile

The following diagram illustrates the kinetic barrier difference that permits selective activation.

Figure 1: Kinetic energy profile demonstrating the lower activation barrier for C-I oxidative addition, enabling the isolation of the mono-functionalized Product A.

Strategic Workflows & Protocols

Strategy A: Sequential Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: Install Group R¹ at C-3, leaving C-6 Br intact for later.

-

The Trap: Using highly active ligands (e.g., SPhos, XPhos) or high temperatures (>80°C) leads to "scrambling" or bis-coupling.

-

The Fix: Use "dumb" ligands (PPh₃) and stoichiometric control.

Protocol 1: Selective C-3 Suzuki Coupling

-

Reagents:

-

Substrate: 3-iodo-6-bromoimidazo[1,2-a]pyridine (1.0 equiv)

-

Boronic Acid: R¹-B(OH)₂ (0.95 - 1.05 equiv) — Do not use excess.

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) — Avoid Pd(dppf)Cl₂ if high selectivity is required at high temp.

-

Base: Na₂CO₃ (2.0 equiv, 2M aqueous)

-

Solvent: DME/Water or Toluene/Ethanol/Water (4:1:1).

-

-

Procedure:

-

Degas solvents rigorously (Sparge with Argon for 15 min). Oxygen promotes homocoupling and catalyst death.

-

Combine substrate, boronic acid, and base.[3][4] Add Pd catalyst last under Argon counter-flow.

-

Critical Step: Stir at Room Temperature to 45°C. Monitor by LCMS.

-

Endpoint: The reaction usually completes in 2-6 hours. The C-Br bond remains >98% intact at temperatures < 50°C.

-

-

Workup: Dilute with EtOAc, wash with brine. Purify via silica gel chromatography.

Strategy B: Selective Metal-Halogen Exchange (Knochel-Hauser)

Objective: Convert C-3 Iodine into a nucleophile (Grignard/Lithio species) to react with electrophiles (Aldehydes, Ketones).

-

Mechanism: Iodine-Magnesium exchange is orders of magnitude faster than Bromine-Magnesium exchange.

-

Reagent: Turbo-Grignard (

-PrMgCl·LiCl) is preferred over

Protocol 2: C-3 Selective Magnesiation

-

Reagents:

-

Procedure:

-

Flame-dry glassware under Argon.

-

Dissolve substrate in THF and cool to -40°C . (Note: -78°C is safer for

-BuLi, but Turbo-Grignard works well between -40°C and -20°C). -

Add

-PrMgCl[7]·LiCl dropwise. Stir for 30 minutes. -

Validation: Quench a small aliquot with MeOD and check NMR. Disappearance of the C-3 proton signal confirms exchange.

-

Add the Electrophile dropwise at -40°C.

-

Allow to warm to RT slowly over 2 hours.

-

-

Result: Exclusive C-3 functionalization. The C-6 Bromine is preserved.

Strategy C: The "Reverse" Route (C-6 First)

Challenge: You cannot directly functionalize C-6 in the presence of C-3 Iodine using standard Pd or Mg chemistry because C-3 will react first. Solution: Build the scaffold without the iodine, functionalize C-6, then install C-3 Iodine.

Protocol 3: Late-Stage C-3 Iodination

-

Step 1 (C-6 Functionalization): Start with 6-bromoimidazo[1,2-a]pyridine (commercially available). Perform Suzuki/Buchwald coupling at C-6 using active conditions (Pd(dppf)Cl₂, 80°C).

-

Step 2 (C-3 Iodination):

Decision Tree & Workflow Visualization

This diagram guides the researcher to the correct protocol based on the desired substitution pattern.

Figure 2: Synthetic decision tree. Note that direct C-6 functionalization on the dihalo-species is kinetically disfavored.

References

-

Mechanistic Basis of Oxidative Addition

- Title: Trends in the reactivity of alkyl and aryl (pseudo)

- Source: Chemistry LibreTexts.

-

URL:[Link]

-

Imidazo[1,2-a]pyridine Reactivity Profile

-

Metal-Halogen Exchange Selectivity

-

Commercial Availability & Physical Data

Sources

- 1. PubChemLite - 6-bromo-3-iodoimidazo[1,2-a]pyridine (C7H4BrIN2) [pubchemlite.lcsb.uni.lu]

- 2. znaturforsch.com [znaturforsch.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. hpxia.xmu.edu.cn [hpxia.xmu.edu.cn]

- 11. chemrxiv.org [chemrxiv.org]

- 12. 6-Bromo-8-iodoimidazo[1,2-a]pyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Application Notes & Protocols: Leveraging 6-Bromo-2-fluoro-3-iodobenzoic Acid for Accelerated Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern synthetic chemistry, the strategic design of molecular scaffolds is paramount for the efficient construction of diverse chemical libraries. 6-Bromo-2-fluoro-3-iodobenzoic acid has emerged as a preeminent building block, offering a trifecta of orthogonally reactive halogenated sites. This guide provides an in-depth exploration of this scaffold's unique chemical properties and its application in sophisticated, site-selective cross-coupling reactions. We will detail field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, elucidating the causality behind experimental choices to empower researchers in drug discovery and materials science.

The Strategic Advantage of a Poly-functionalized Scaffold

6-Bromo-2-fluoro-3-iodobenzoic acid is more than a simple starting material; it is a blueprint for molecular diversity. Its power lies in the differential reactivity of its three distinct halogen atoms (I, Br, F) under palladium-catalyzed cross-coupling conditions. This predictable reactivity hierarchy allows for a programmed, sequential functionalization of the aromatic core.

The presence of the fluorine atom, the most electronegative element, significantly influences the electronic properties of the ring and can enhance the metabolic stability and binding affinity of resulting drug candidates.[1][2][3][4] The carboxylic acid moiety serves as a versatile handle for further derivatization into amides, esters, or other functional groups, and it can act as a directing group in certain C-H activation reactions.[5][6]

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₇H₃BrFI O₂ |

| Molecular Weight | 372.91 g/mol |

| CAS Number | 1261603-01-0 |

| Appearance | White to off-white solid |

| Melting Point | 155-160 °C (typical) |

| ¹H NMR | Signals corresponding to the aromatic protons. |

| ¹³C NMR | Resonances for the seven carbon atoms, with the carbon attached to fluorine showing a characteristic large coupling constant.[7] |

| ¹⁹F NMR | A characteristic singlet for the fluorine atom. |

The Principle of Orthogonal Reactivity

The cornerstone of this scaffold's utility is the predictable and exploitable difference in the reactivity of the carbon-halogen bonds towards palladium catalysts. The generally accepted order of reactivity for oxidative addition, the first and often rate-determining step in the catalytic cycle, is:

This hierarchy enables chemists to selectively address one position while leaving the others intact for subsequent transformations. By carefully selecting catalysts, ligands, and reaction conditions, one can orchestrate a multi-step synthesis on a single scaffold to rapidly generate a library of complex and diverse molecules.

Caption: Sequential functionalization workflow.

Core Application: Palladium-Catalyzed Cross-Coupling Protocols

The following protocols are designed as robust starting points for the selective functionalization of 6-Bromo-2-fluoro-3-iodobenzoic acid. Optimization may be required based on the specific coupling partners employed.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the C-I Position

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds.[10][11][12] Due to the high reactivity of the C-I bond, this transformation can be achieved under mild conditions that leave the C-Br bond untouched.

Expertise & Causality: The choice of a relatively mild base (e.g., K₂CO₃ or Cs₂CO₃) and a suitable palladium catalyst/ligand system is critical. More aggressive conditions could lead to competitive coupling at the C-Br site. The reaction is typically run in a mixture of an organic solvent and water to facilitate the dissolution of the inorganic base and the boronic acid.[10][13]

Experimental Protocol:

-

Reagent Setup: To a flame-dried Schlenk flask, add 6-Bromo-2-fluoro-3-iodobenzoic acid (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.

-

Solvent & Degassing: Add a degassed solvent mixture (e.g., 1,4-dioxane/H₂O, 4:1). The reaction mixture must be thoroughly degassed by bubbling argon or nitrogen through it for 15-20 minutes. This is crucial as oxygen can oxidize and deactivate the Pd(0) catalyst.

-

Reaction: Heat the mixture to the target temperature (typically 80-90 °C) and stir under an inert atmosphere for 4-12 hours, monitoring by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid. Separate the layers and extract the aqueous phase with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

| Coupling Partner (Ar-B(OH)₂) | Typical Yield |

| Phenylboronic acid | >90% |

| 4-Methoxyphenylboronic acid | >85% |

| 3-Pyridinylboronic acid | >80% |

Protocol 2: Site-Selective Sonogashira Coupling at the C-I Position

The Sonogashira reaction facilitates the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[8][14][15][16] It is exceptionally useful for introducing linear structural motifs.